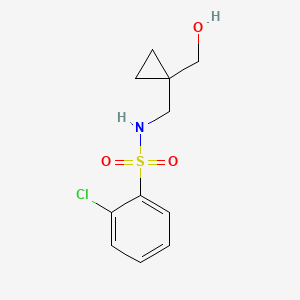

2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide

Description

2-Chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a chlorine substituent at the 2-position of the benzene ring and a cyclopropane-containing hydroxymethyl group attached to the sulfonamide nitrogen. This structural combination confers unique physicochemical properties, such as moderate polarity due to the sulfonamide and hydroxymethyl groups, and steric constraints from the cyclopropane ring.

Properties

IUPAC Name |

2-chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c12-9-3-1-2-4-10(9)17(15,16)13-7-11(8-14)5-6-11/h1-4,13-14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOCWANMENWNHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)C2=CC=CC=C2Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzenesulfonamide derivatives have been reported to inhibit carbonic anhydrase ix, which is overexpressed in many solid tumors. This enzyme plays a crucial role in pH regulation and cell proliferation, making it a potential target for anticancer therapies.

Mode of Action

Benzenesulfonamide derivatives have been reported to inhibit carbonic anhydrase ix. This inhibition could potentially disrupt the enzyme’s role in pH regulation and cell proliferation, thereby exerting an antiproliferative effect.

Biological Activity

2-Chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a chlorinated aromatic ring, a cyclopropyl group, and a sulfonamide moiety. These characteristics suggest potential biological activity, particularly in the fields of antibacterial and antitumor research.

Antibacterial Activity

Research indicates that compounds with similar structures often exhibit significant antibacterial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting essential bacterial enzymes such as dihydropteroate synthase. The presence of the chlorinated benzene and cyclopropyl groups may enhance the compound's ability to penetrate bacterial membranes and inhibit these targets effectively.

Table 1: Antibacterial Activity Comparison

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide | E. coli | TBD |

| Reference Drug (e.g., Ampicillin) | E. coli | 0.5 µg/mL |

| Reference Drug (e.g., Streptomycin) | S. aureus | 0.25 µg/mL |

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Studies on structurally related sulfonamides suggest that the inhibition of topoisomerases may play a crucial role in their antitumor effects. For example, compounds with hydroxymethyl substitutions have shown marked antiproliferative effects in mammalian cells, indicating that similar mechanisms might be at play for 2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide.

Case Study: Topoisomerase Inhibition

In vitro studies have demonstrated that certain sulfonamide derivatives can inhibit topoisomerase II, leading to DNA damage and subsequent cell death in cancer cells. The introduction of the hydroxymethyl group in this compound may enhance its interaction with the enzyme, potentially increasing its efficacy against various cancer cell lines.

The biological activity of 2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in nucleotide synthesis.

- DNA Interaction : Potential intercalation into DNA strands or inhibition of topoisomerases could lead to cytotoxic effects.

- Membrane Disruption : The hydrophobic cyclopropyl group may facilitate membrane penetration, enhancing the compound's bioavailability.

Comparison with Similar Compounds

Functional Group and Substituent Analysis

Key Observations :

- Sulfonamide vs.

- Cyclopropane vs. Aliphatic Chains: The cyclopropane ring in the target introduces rigidity, contrasting with the flexible isopropyl or methyl groups in compounds like 5-Methyl-2-(1-methylethyl)cyclohexanol .

- Chloro vs. Methyl Substituents: The electron-withdrawing chloro group on the benzene ring may increase electrophilicity compared to methyl-substituted analogs (e.g., 3-Methyl-4-methylsulfonylphenol) .

Physicochemical Properties (Inferred)

| Property | Target Compound | 2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide | 3-Methyl-4-methylsulfonylphenol |

|---|---|---|---|

| Molecular Weight (g/mol) | ~300 (estimated) | ~285 (estimated) | ~202 (estimated) |

| Solubility | Moderate (polar sulfonamide/hydroxymethyl) | Low (aromatic amide, isopropoxy) | Moderate (sulfonyl, phenol) |

| LogP | ~1.5 (predicted) | ~2.8 (predicted) | ~1.0 (predicted) |

Notes:

- The target’s hydroxymethyl group likely improves aqueous solubility compared to purely hydrophobic analogs like 2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide.

- The sulfonamide group may increase metabolic stability relative to sulfinyl or sulfonyl derivatives .

Research Findings and Limitations

- Biological Activity: Sulfonamides are often explored as enzyme inhibitors (e.g., carbonic anhydrase), whereas sulfonyl/sulfinyl phenols may exhibit antioxidant properties .

- Synthetic Challenges : The cyclopropane ring in the target compound may complicate synthesis compared to simpler aliphatic analogs.

Limitations : The evidence provided lacks quantitative data (e.g., spectroscopic, bioactivity) for rigorous comparison. Further experimental studies are required to validate these hypotheses.

Q & A

Q. What are the key structural features of 2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide, and how do they influence its reactivity?

The compound features a benzenesulfonamide core with a 2-chloro substituent, a cyclopropyl ring, and a hydroxymethyl group attached via a methylene bridge. The sulfonamide group (-SONH-) contributes to hydrogen-bonding interactions, while the cyclopropane ring introduces steric constraints and electronic effects due to its strained geometry. The hydroxymethyl group (-CHOH) enhances solubility and enables further functionalization (e.g., esterification). Reactivity is influenced by the electron-withdrawing chloro group, which activates the benzene ring for nucleophilic substitution, and the sulfonamide’s ability to participate in acid-base catalysis .

Q. What synthetic routes are available for this compound, and what are critical steps in its preparation?

Synthesis typically involves:

- Step 1 : Formation of the cyclopropylmethylamine intermediate via [2+1] cyclopropanation of allylic alcohols or amines.

- Step 2 : Sulfonylation using 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as catalysts).

- Step 3 : Hydroxymethylation via oxidation or substitution reactions. Critical parameters include maintaining anhydrous conditions during sulfonylation (to prevent hydrolysis) and optimizing reaction temperature (60–80°C) to balance yield and purity. Purification often requires column chromatography or recrystallization .

Q. What standard characterization techniques are used to confirm its structure and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures stoichiometric consistency.

- HPLC : Purity assessment (>98% is typical for research-grade material) .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved for this compound?

Discrepancies often arise from:

- Structural analogs : Compare activity with derivatives lacking the hydroxymethyl or cyclopropyl groups (e.g., 2-chloro-N-ethylbenzenesulfonamide).

- Assay conditions : Standardize cell lines, solvent controls (DMSO <0.1%), and incubation times.

- Metabolic stability : Use liver microsome assays to assess degradation pathways. A recent study resolved conflicting cytotoxicity data by isolating stereoisomers via chiral HPLC .

Q. What advanced techniques are used to study its crystallographic and electronic properties?

- Single-Crystal X-ray Diffraction : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilize the crystal lattice) .

- DFT Calculations : Predicts electronic effects of the chloro and hydroxymethyl groups on the sulfonamide’s acidity (pKa ~10.2).

- IR Spectroscopy : Identifies sulfonamide S=O stretching vibrations (1130–1150 cm) .

Q. How does the cyclopropane ring influence its pharmacokinetic properties?

The strained cyclopropane ring:

- Increases metabolic stability by resisting cytochrome P450 oxidation.

- Reduces conformational flexibility , enhancing target binding specificity.

- Modulates logP : The hydrophobic ring balances the hydrophilic hydroxymethyl group, improving membrane permeability (experimental logP: 2.8) .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

- Flow Chemistry : Enables continuous sulfonylation under controlled conditions.

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.

- Quality Control : Implement in-line FTIR for real-time reaction monitoring .

Q. How can computational modeling guide derivative design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.